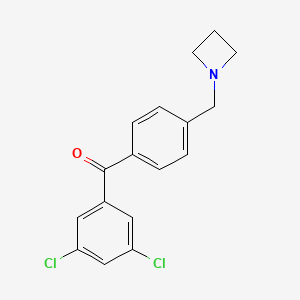![molecular formula C14H15ClN2O3 B1292981 [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-57-3](/img/structure/B1292981.png)
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” is a unique chemical compound with the empirical formula C14H15ClN2O3 . It is a solid substance and is used for industry purposes .
Molecular Structure Analysis
The compound has a complex molecular structure, as indicated by its SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . This string represents the structure of the molecule in a linear format, detailing the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 294.73 , and it has a complex molecular structure as indicated by its SMILES string .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds related to "[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid" often involves complex reactions. For instance, Younesi et al. (2009) described a method for preparing new spirocompounds, including 5-chloro derivatives, through the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst. These compounds were purified and their structures confirmed by various spectroscopic methods (Younesi et al., 2009). Similarly, Belghiti et al. (2018) studied the interaction of Piperine derivatives with iron surfaces using DFT and Monte Carlo dynamics, shedding light on the chemical reactivity and potential applications of such compounds (Belghiti et al., 2018).
Antimicrobial and Antifungal Activities
Compounds with benzoxazole and piperidine structures have been evaluated for their antimicrobial properties. Jayanna et al. (2013) synthesized novel pyrazole-4-carbaldehyde derivatives with 5,7-dichloro-1,3-benzoxazol-2-yl and found them to possess pronounced antimicrobial and analgesic activities, highlighting their potential therapeutic applications (Jayanna et al., 2013). Kadian et al. (2012) synthesized benzoxazine analogs with antibacterial activity, further underscoring the potential of benzoxazole derivatives in combating microbial infections (Kadian et al., 2012).
Charge Density and Molecular Dynamics
Wang et al. (2016) conducted an in-depth study on the charge density of a biologically active benzoxazole molecule, providing insights into its molecular dynamics and the effects of intermolecular interactions. This research contributes to a better understanding of the structural and electronic properties of benzoxazole derivatives (Wang et al., 2016).
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
生化学分析
Biochemical Properties
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by regulating the transcription of specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, altering their activity and affecting the biochemical pathways they are involved in. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. At higher doses, this compound can cause toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux and alter the levels of specific metabolites. By modulating the activity of key enzymes, this compound can impact the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various compartments within the cell. The localization and accumulation of this compound can influence its activity and function, affecting the overall cellular response.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, affecting the overall cellular response.
特性
IUPAC Name |
2-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-4-12-11(7-10)16-14(20-12)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFLGFKFCANZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
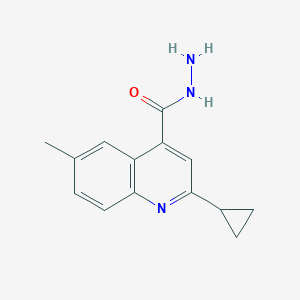
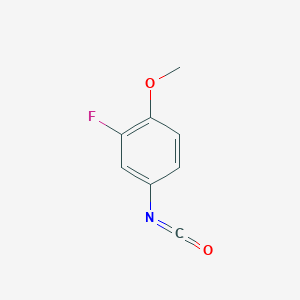

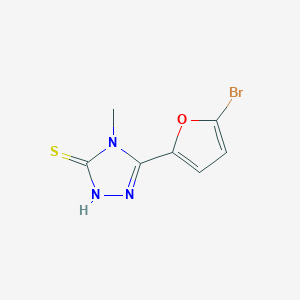
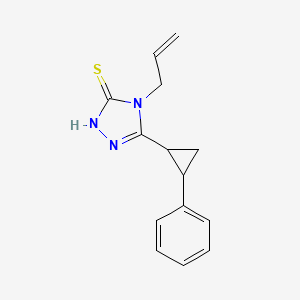
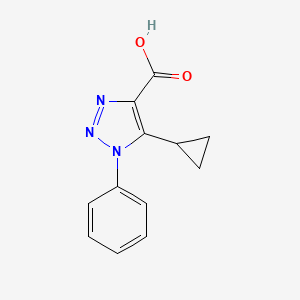
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)



